1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine
Overview
Description
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a fluorine atom, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Piperazine Ring Formation: Cyclization to form the piperazine ring.
Pyrrolidine Substitution: Introduction of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature Control: Maintaining precise temperature conditions to ensure high yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium hydride.
Oxidation: Use of oxidizing agents like potassium permanganate.
Major Products:
Reduction: Formation of 1-(4-Amino-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized derivatives.
Scientific Research Applications
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigation of its biological activity and interactions with biological targets.
Pharmacology: Study of its pharmacokinetics and pharmacodynamics.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
- 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine
- 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-ethylpiperazine
Uniqueness: 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, nitro group, and pyrrolidine ring makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-17-6-8-19(9-7-17)14-11-13(18-4-2-3-5-18)12(16)10-15(14)20(21)22/h10-11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWKANGXJUEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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